molecular formula C10H12N2O B6598733 N'-hydroxy-1-phenylcyclopropane-1-carboximidamide CAS No. 2124263-40-5

N'-hydroxy-1-phenylcyclopropane-1-carboximidamide

Cat. No. B6598733
CAS RN: 2124263-40-5
M. Wt: 176.21 g/mol
InChI Key: QSLURBVCIYBHAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-hydroxy-1-phenylcyclopropane-1-carboximidamide (NHCPC) is a synthetic organic compound that has recently gained attention due to its potential applications in the field of scientific research. NHCPC is a cyclopropane derivative of a phenyl group and has a unique structure that allows it to be used in a variety of ways. NHCPC has been used in a range of applications, including synthesis, drug discovery, and biochemistry.

Mechanism of Action

The mechanism of action of N'-hydroxy-1-phenylcyclopropane-1-carboximidamide is not yet fully understood. However, it is believed that N'-hydroxy-1-phenylcyclopropane-1-carboximidamide binds to certain proteins and nucleic acids, which then leads to changes in their structure and function. This binding can lead to a range of effects, including inhibition of enzyme activity, inhibition of protein-protein interactions, and modulation of gene expression.
Biochemical and Physiological Effects
N'-hydroxy-1-phenylcyclopropane-1-carboximidamide has been shown to have a range of biochemical and physiological effects. In studies, N'-hydroxy-1-phenylcyclopropane-1-carboximidamide has been shown to inhibit the activity of enzymes, modulate gene expression, and inhibit protein-protein interactions. In addition, N'-hydroxy-1-phenylcyclopropane-1-carboximidamide has been found to have anti-inflammatory and anti-tumor effects, as well as a range of other effects.

Advantages and Limitations for Lab Experiments

N'-hydroxy-1-phenylcyclopropane-1-carboximidamide has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that N'-hydroxy-1-phenylcyclopropane-1-carboximidamide is relatively easy to synthesize, which makes it suitable for use in a variety of experiments. In addition, N'-hydroxy-1-phenylcyclopropane-1-carboximidamide is relatively stable and can be stored for long periods of time. However, N'-hydroxy-1-phenylcyclopropane-1-carboximidamide is also relatively expensive, which can limit its use in some experiments.

Future Directions

N'-hydroxy-1-phenylcyclopropane-1-carboximidamide has a range of potential future applications. One potential application is in drug discovery, where N'-hydroxy-1-phenylcyclopropane-1-carboximidamide can be used to synthesize a range of compounds, including inhibitors of enzymes, small molecule agonists and antagonists, and inhibitors of protein-protein interactions. N'-hydroxy-1-phenylcyclopropane-1-carboximidamide can also be used in biochemistry to study the structure and function of proteins and nucleic acids, as well as to study the mechanisms of drug action. In addition, N'-hydroxy-1-phenylcyclopropane-1-carboximidamide can be used to study the effects of drugs on the body and to develop new drugs. Finally, N'-hydroxy-1-phenylcyclopropane-1-carboximidamide can be used in the development of new materials and in the synthesis of new compounds.

Synthesis Methods

N'-hydroxy-1-phenylcyclopropane-1-carboximidamide can be synthesized using a variety of methods. One of the most common methods is the Mannich reaction, which involves reacting an amine with an aldehyde and a ketone. The reaction produces a cyclopropane derivative of a phenyl group, which is then reacted with an acid to form N'-hydroxy-1-phenylcyclopropane-1-carboximidamide. Other methods, such as the Knoevenagel condensation, can also be used to synthesize N'-hydroxy-1-phenylcyclopropane-1-carboximidamide.

Scientific Research Applications

N'-hydroxy-1-phenylcyclopropane-1-carboximidamide has been used in a variety of scientific research applications, including drug discovery and biochemistry. In drug discovery, N'-hydroxy-1-phenylcyclopropane-1-carboximidamide has been used to synthesize a range of compounds, including inhibitors of enzymes, small molecule agonists and antagonists, and inhibitors of protein-protein interactions. N'-hydroxy-1-phenylcyclopropane-1-carboximidamide has also been used in biochemistry to study the structure and function of proteins and nucleic acids, as well as to study the mechanisms of drug action.

properties

IUPAC Name

N'-hydroxy-1-phenylcyclopropane-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-9(12-13)10(6-7-10)8-4-2-1-3-5-8/h1-5,13H,6-7H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLURBVCIYBHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1(C2=CC=CC=C2)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropanecarboximidamide, N-hydroxy-1-phenyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.